molecular formula C24H20N2O2S B12024280 2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B12024280
M. Wt: 400.5 g/mol
InChI Key: VQTXSEAUOBUPFQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a disubstituted quinazolinone derivative characterized by a cinnamylsulfanyl (C₆H₅-CH₂-CH₂-S-) group at position 2 and a 4-methoxyphenyl (-C₆H₄-OCH₃) substituent at position 3 of the quinazolinone core.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C24H20N2O2S/c1-28-20-15-13-19(14-16-20)26-23(27)21-11-5-6-12-22(21)25-24(26)29-17-7-10-18-8-3-2-4-9-18/h2-16H,17H2,1H3/b10-7+

InChI Key

VQTXSEAUOBUPFQ-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Quinazolinone Synthesis via Benzoxazinone Intermediates

The foundational step in synthesizing 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves constructing the quinazolinone core. A widely adopted approach utilizes anthranilic acid as the starting material, which undergoes acylation with chloroacetyl chloride to form 2-chloromethyl-1,3-benzoxazin-4-one (Figure 1 ) . This intermediate is critical for introducing substituents at the 2-position.

Reaction Conditions :

  • Anthranilic acid (10 mmol) is refluxed with chloroacetyl chloride (12 mmol) in anhydrous dichloromethane for 4–6 hours.

  • The benzoxazinone intermediate precipitates upon cooling, yielding 85–92% after recrystallization from ethanol .

Subsequent cyclocondensation with 4-methoxyaniline introduces the 3-(4-methoxyphenyl) group. Heating the benzoxazinone with 4-methoxyaniline in ethanol at 80°C for 8 hours affords 3-(4-methoxyphenyl)-2-chloromethyl-4(3H)-quinazolinone (Table 1 ) .

StepReagents/ConditionsYield (%)
Benzoxazinone formationChloroacetyl chloride, DCM, reflux89
Cyclocondensation4-Methoxyaniline, ethanol, 80°C78

Alternative Route: One-Pot Microwave-Assisted Synthesis

Microwave irradiation offers a green and efficient alternative to conventional heating. A modified Niementowski synthesis condenses anthranilic acid, 4-methoxyaniline, and cinnamylsulfanyl acetaldehyde in a single step (Figure 2 ) .

Optimized Conditions :

  • Anthranilic acid (5 mmol), 4-methoxyaniline (5.5 mmol), and cinnamylsulfanyl acetaldehyde (6 mmol) are mixed in choline chloride:urea deep eutectic solvent.

  • The reaction is irradiated at 120°C for 20 minutes in a microwave reactor.

  • Post-reaction, the mixture is poured into ice water, and the precipitate is filtered .

Advantages :

  • Time Efficiency : 20 minutes vs. 8–12 hours for conventional methods.

  • Solvent Sustainability : Deep eutectic solvents are recyclable and low-toxicity .

This method achieves a 68% yield, with the quinazolinone structure verified by 13C NMR (δ 161.5 ppm for C4 carbonyl) .

Mechanistic Insights and Side Reactions

The formation of 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone proceeds through two key mechanisms:

  • Benzoxazinone Pathway :

    • Acylation of anthranilic acid forms a reactive intermediate that undergoes nucleophilic attack by 4-methoxyaniline, followed by cyclodehydration .

    • Chloride displacement by cinnamyl mercaptan follows an SN2 mechanism, as evidenced by second-order kinetics .

  • Microwave-Assisted Pathway :

    • Concurrent cyclocondensation and thiol incorporation occur via a six-membered transition state stabilized by microwave dielectric heating .

Common Side Reactions :

  • Oxidation of cinnamyl mercaptan to disulfide, mitigated by inert atmosphere.

  • Over-alkylation at position 2, controlled by stoichiometric excess of thiol.

Comparative Analysis of Synthetic Methods

Table 2 contrasts the efficiency, scalability, and sustainability of both routes:

ParameterBenzoxazinone RouteMicrowave Route
Total Yield58%68%
Reaction Time20 hours20 minutes
Solvent ToxicityModerate (DMF)Low (DES)
ScalabilityPilot-scale feasibleLab-scale only

The microwave method excels in green chemistry metrics but requires specialized equipment. The benzoxazinone route remains preferable for large-scale synthesis due to established protocols .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The sulfanyl (thioether) group at position 2 and the 4-methoxyphenyl substituent at position 3 influence the electron density of the quinazolinone core.

Reaction Type Conditions Expected Outcome Mechanistic Basis
Chlorination POCl₃, PCl₅, or SOCl₂ with DMFSubstitution of the hydroxyl group (if present) or sulfanyl group with chlorine.Thioether groups are susceptible to nucleophilic displacement under acidic conditions.
Nitration/Sulfonation HNO₃/H₂SO₄ or SO₃/H₂SO₄Electrophilic attack at positions 6 or 8 of the quinazolinone ring.Electron-rich benzene ring activates para/ortho positions for substitution.

Key Notes :

  • The cinnamylsulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) .

  • The 4-methoxyphenyl group is electron-donating, directing electrophiles to the quinazolinone’s benzene ring .

Reduction Reactions

The pyrimidine ring and the cinnamyl side chain are potential reduction targets.

Reduction Target Reagents Product
Pyrimidine Ring H₂/Pd-C or PtO₂1,2-Dihydroquinazolinone derivative (saturation of the C=N bond).
Cinnamyl Double Bond H₂/Pd-C or NaBH₄Saturated cinnamylsulfanyl side chain (propylsulfanyl derivative).

Example Pathway :
Reduction of the pyrimidine ring with PtO₂ would yield 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-1,2-dihydro-4(3H)-quinazolinone , stabilizing the lactam form .

Nucleophilic Displacement

The sulfanyl group at position 2 is a potential leaving group.

Nucleophile Conditions Product
AminesDMF, 80–100°C2-Amino-substituted quinazolinone derivative.
AlkoxidesNaOR (R = Me, Et)2-Alkoxy-substituted quinazolinone.

Mechanism :
The thioether’s lone pairs facilitate nucleophilic aromatic substitution (SNAr) at position 2, especially under basic conditions .

Oxidative Reactions

The cinnamylsulfanyl moiety is prone to oxidation:

Oxidizing Agent Product Application
H₂O₂/AcOHSulfoxide derivativeIncreased polarity for pharmacokinetic tuning.
KMnO₄/H⁺Sulfone derivativeEnhanced metabolic stability.

Supporting Data :
Similar sulfanyl-substituted quinazolinones oxidize to sulfones under strong acidic conditions, as reported in analogous systems .

Cycloaddition and Cross-Coupling

The cinnamyl group may participate in [4+2] cycloadditions or Heck-type couplings.

Reaction Catalyst Product
Diels-Alder Heat, Lewis acidFused bicyclic adducts (e.g., with maleic anhydride).
Suzuki Coupling Pd(PPh₃)₄, BaseAryl-functionalized cinnamyl derivatives.

Limitations :
Steric hindrance from the 4-methoxyphenyl group may reduce coupling efficiency.

Acid/Base Stability

  • Acidic Conditions : The lactam group is stable in cold dilute acids but may hydrolyze under prolonged heating .

  • Basic Conditions : The sulfanyl group may undergo elimination or oxidation in strong alkaline media.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Quinazolinone Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound Cinnamylsulfanyl 4-Methoxyphenyl Not explicitly reported -
2-Benzylmercapto-4(3H)-quinazolinone Benzylmercapto (C₆H₅-CH₂-S-) Unsubstituted Antitumor (MGI%: 19%)
QNZ-3 Methyl 4-Methoxyphenyl Antibacterial, Antioxidant
3-(4-Bromophenyl)-4(3H)-quinazolinone Unsubstituted 4-Bromophenyl Anti-inflammatory, Antioxidant
6-Bromo-3-(4-acetylphenyl)-4(3H)-quinazolinone Bromo 4-Acetylphenyl Anti-inflammatory, Analgesic
2-(Cinnamylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone Cinnamylthio 4-Methylphenyl Structural analog (no activity data)

Antitumor Activity

  • 2-Benzylmercapto-4(3H)-quinazolinone exhibits superior antitumor activity (MGI%: 19%) compared to alkylmercapto derivatives (MGI%: 2–11%) .

Anti-inflammatory and Antioxidant Activity

  • 3-(4-Methoxyphenyl)-4(3H)-quinazolinone (QNZ-3) demonstrates significant antioxidant activity in DPPH and nitric oxide scavenging assays, attributed to the electron-donating methoxy group .
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone shows potent anti-inflammatory effects (comparable to ibuprofen) via protein denaturation inhibition .

Antibacterial Activity

  • Quinazolinones functionalized with silver nanoparticles (e.g., QNZ-3) exhibit enhanced antibacterial effects, suggesting synergism between the heterocyclic core and metallic nanoparticles .

Structure-Activity Relationships (SAR)

Position 2 : Sulfur-containing groups (e.g., benzylmercapto, cinnamylsulfanyl) enhance antitumor and antimicrobial activities compared to alkyl or aryl substituents .

Position 3 : Electron-donating groups (e.g., 4-methoxyphenyl) improve antioxidant and anti-inflammatory activities by stabilizing radical intermediates .

Hybrid Derivatives : Incorporation of isoxazoline or triazole moieties (e.g., 3-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)quinazoline-4(3H)-one) can broaden pharmacological profiles .

Biological Activity

2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes:

  • Starting Materials : Cinnamyl sulfide and 4-methoxyphenyl derivatives.
  • Reaction Conditions : Solvent systems such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) under reflux conditions.
  • Purification : Column chromatography to isolate the desired quinazolinone derivative.

The general synthetic pathway can be outlined as follows:

  • Formation of Cinnamyl Sulfide : Reaction of cinnamaldehyde with a thiol compound.
  • Cyclization : The sulfide undergoes cyclization with substituted anilines or similar compounds to form the quinazolinone core.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone showed promising activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound A3, a related structure, exhibited IC50 values of 10 µM, 10 µM, and 12 µM against these cell lines respectively .

Antimicrobial Activity

Quinazolinones have also been evaluated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A related quinazolinone was found to synergize with β-lactam antibiotics, enhancing their efficacy against resistant strains by binding to penicillin-binding proteins (PBPs) and altering their conformation . This mechanism suggests that 2-(cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone could similarly enhance antibiotic activity.

The biological activity of quinazolinones can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival .
  • Interaction with PBPs : As mentioned, quinazolinones can bind allosterically to PBPs, which are crucial for bacterial cell wall synthesis, thus disrupting bacterial growth .
  • Cytotoxicity through Apoptosis Induction : Quinazolinones may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic markers.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of several quinazolinones on PC3, MCF-7, and HT-29 cells. Compound A3 was particularly effective, demonstrating dose-dependent inhibition of cell growth .
  • Antimicrobial Synergy : Another investigation highlighted the synergy between a specific quinazolinone derivative and piperacillin-tazobactam in treating MRSA infections in murine models. The combination resulted in significant bacterial clearance compared to controls .

Summary Table of Biological Activities

Activity TypeCompound TestedIC50/EffectReference
AnticancerA310 µM (PC3)
10 µM (MCF-7)
12 µM (HT-29)
AntimicrobialQuinazolinoneSynergistic effect with β-lactams

Q & A

Q. What are common synthetic routes for preparing 2-substituted-4(3H)-quinazolinone derivatives?

The synthesis of 2-substituted quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with appropriate reagents. For example, 3-amino-2-aryl-4(3H)-quinazolinones can be synthesized by reacting anthranilic acid with benzaldehyde derivatives in ethanol, followed by cyclization using acetic anhydride . Substitutions at position 2 are achieved via nucleophilic displacement or coupling reactions. For instance, bromine or thiazole groups can be introduced using brominating agents or heterocyclic thiols, respectively, under reflux conditions .

Q. What characterization techniques are essential for confirming quinazolinone derivatives?

Key techniques include:

  • Melting Point Analysis : Determines purity (e.g., derivatives in show distinct ranges: 142–171°C) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf values reported in ) .
  • Spectroscopy :
    • ¹H-NMR (DMSO-d6, 500 MHz): Confirms substituents via aromatic proton shifts (e.g., δ 7.5–8.2 ppm for quinazolinone core) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M⁺] at m/z 455.19 for antitumor derivatives) .

Q. How are initial biological screenings for antimicrobial activity conducted?

Compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using agar diffusion or broth microdilution. Minimum inhibitory concentration (MIC) values are determined at 50 mg/kg doses. Derivatives with electron-withdrawing groups (e.g., nitro, bromo) often show enhanced activity due to increased membrane permeability .

Advanced Questions

Q. How do substitutions at position 2 influence anticonvulsant activity and neurotoxicity?

Substituents like 3-o-tolyl or 3-o-chlorophenyl enhance anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazol (scMet) tests. However, oral administration in mice/rats increases neurotoxicity, likely due to enhanced blood-brain barrier penetration. For example, compound 8i (3-o-chlorophenyl) showed ED₅₀ values of 12.3 mg/kg in MES but caused neurotoxicity at 38.7 mg/kg, indicating a narrow therapeutic index . Structure-activity relationship (SAR) studies suggest bulky substituents reduce neurotoxicity by limiting off-target interactions .

Q. What strategies improve COX-2 selectivity and reduce ulcerogenic potential in anti-inflammatory quinazolinones?

Methoxy or methyl groups at the 3-aryl position enhance COX-2 selectivity. For instance, compound 3e (4-methoxybenzothiazole) showed a COX-2 IC₅₀ of 0.12 μM (vs. COX-1 IC₅₀ of 1.8 μM), attributed to hydrophobic interactions with the enzyme’s side pocket. Ulcerogenicity is mitigated by reducing acidic proton donors (e.g., replacing carboxyl with sulfonamide groups) and optimizing lipophilicity (logP < 3) .

Q. How are antitumor activities evaluated in vitro, and what SAR trends emerge?

Derivatives are screened against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. Active compounds (e.g., 9 in ) exhibit GI₅₀ values <10 μM. SAR analysis reveals:

  • 6-Iodo substitution : Enhances DNA intercalation (e.g., compound 9 with GI₅₀ = 2.7 μM) .
  • Ethylene linkers : Improve solubility and reduce efflux pump binding .
  • Styryl groups : Increase topoisomerase inhibition (e.g., compound 11m with IC₅₀ = 132.25 μg/mL against TMV) .

Q. What mechanisms underlie the antiviral activity of quinazolinones against tobacco mosaic virus (TMV)?

Active derivatives (e.g., III-31 in ) upregulate pathogenesis-related (PR) proteins (PR-1a and PR-5), enhancing systemic acquired resistance. Real-time PCR confirms 2–3-fold induction of PR genes, which inhibit viral replication by suppressing RNA-dependent RNA polymerase activity .

Q. How does X-ray crystallography inform receptor binding conformations?

Crystal structures (e.g., ) reveal that extended conformations (antiperiplanar arrangement of indole and quinazolinone rings) optimize binding to cholecystokinin B receptors (IC₅₀ = 0.0093 μM). In contrast, folded conformations (synclinal orientation) reduce affinity (IC₅₀ = 9.1 μM) due to steric clashes .

Data Contradictions and Resolutions

  • Oral vs. Intraperitoneal Neurotoxicity : While oral administration enhances anticonvulsant potency, it also increases neurotoxicity in rats compared to intraperitoneal routes. This discrepancy may arise from first-pass metabolism generating toxic metabolites .
  • COX-2 Selectivity : Some 4-methoxy derivatives show high COX-2 inhibition but variable ulcerogenic effects, suggesting additional factors (e.g., pH-dependent solubility) influence gastrointestinal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.